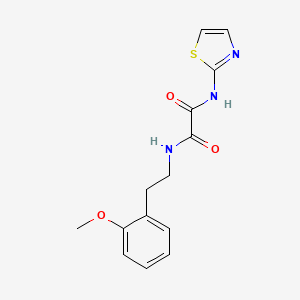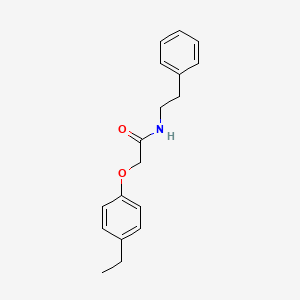
N1-(2-methoxyphenethyl)-N2-(thiazol-2-yl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N1-(2-methoxyphenethyl)-N2-(thiazol-2-yl)oxalamide” is a compound that contains a thiazole ring, which is a 5-membered heterocyclic compound that contains both sulfur and nitrogen . The thiazole ring is notable as a component of the vitamin thiamine (B1) . The compound also contains a methoxyphenethyl group and an oxalamide group.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving precursors like thiourea and α-halo ketones . The reactions often proceed under Hantzsch thiazole synthesis conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, an oxalamide group, and a methoxyphenethyl group. The exact structure would need to be confirmed by spectroanalytical data such as IR, 1H-NMR, 13C-NMR .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the thiazole ring and the oxalamide group. The thiazole ring is characterized by significant pi-electron delocalization and has some degree of aromaticity . The oxalamide group could potentially participate in various reactions due to the presence of the carbonyl groups.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the thiazole ring could contribute to its aromaticity . The exact properties would need to be determined experimentally.科学的研究の応用
Role in Compulsive Food Consumption
One study investigated the role of orexin-1 receptor mechanisms in compulsive food consumption using compounds that target these receptors. While the direct chemical wasn't studied, related compounds affecting the orexin system demonstrate the potential for chemicals to modulate feeding, arousal, stress, and drug abuse, highlighting the importance of receptor-targeted research (Piccoli et al., 2012).
Photodynamic Therapy Application
Another research focused on the synthesis and characterization of new zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups, showing high singlet oxygen quantum yield for photodynamic therapy, a treatment method for cancer. This indicates the potential for incorporating N1-(2-methoxyphenethyl)-N2-(thiazol-2-yl)oxalamide in therapeutic applications due to its structural similarity (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Characterization of Di- and Mono-oxalamides
A novel synthetic approach for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides was developed. This study showcases the versatility and potential applications of oxalamide derivatives in chemical synthesis and might provide insights into the synthesis of compounds like this compound (Mamedov et al., 2016).
Antimicrobial and Antifungal Studies
Research into thiadiazole derivatives, including structures similar to the compound , has demonstrated their potential in antimicrobial and antifungal applications. These compounds' therapeutic effects have been well-documented across various pathological conditions, indicating a broad area of research and application potential (Ameen & Qasir, 2017).
Organic Photovoltaics Application
Studies on thiophene-based π-conjugated polymers containing oxadiazole or thiadiazole moieties reveal their use in organic photovoltaics, showcasing how chemical compounds like this compound might be applied in energy generation and storage technologies (Higashihara et al., 2012).
作用機序
将来の方向性
特性
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-N'-(1,3-thiazol-2-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-20-11-5-3-2-4-10(11)6-7-15-12(18)13(19)17-14-16-8-9-21-14/h2-5,8-9H,6-7H2,1H3,(H,15,18)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEETWMXMBPCPMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-[(1E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene]pyridine-4-carbohydrazide](/img/structure/B2840742.png)
![(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2840743.png)
![N-benzyl-5-chloro-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2840744.png)

![Benzo[b]thiophen-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone](/img/structure/B2840747.png)
![1-(2-Naphthyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone](/img/structure/B2840749.png)
![N'-(3-chloro-2-methylphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2840750.png)
![N-benzyl-6-[(methylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinamine](/img/structure/B2840751.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide](/img/structure/B2840756.png)
![2,2-Dimethyl-5-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}-1,3-dioxane-4,6-dione](/img/structure/B2840761.png)
![N-(furan-2-ylmethyl)-3-methyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2840762.png)
![2,2-dichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide](/img/structure/B2840763.png)

